N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea acts as an allosteric antagonist of the CB1 receptor. [] This means it binds to a site distinct from the orthosteric site where endogenous cannabinoids bind. [] Allosteric modulation can result in altered receptor conformation, impacting the binding and signaling of orthosteric ligands. [] Studies indicate that N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea exhibits non-competitive antagonism in binding assays, suggesting it does not directly compete with agonists like CP55,940 for the orthosteric binding site. [, ] Instead, it modulates the receptor's response to agonists. [, ]
N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been investigated for its potential therapeutic applications in various CNS diseases due to its ability to modulate CB1 receptor activity. []
- CB1 Receptor Pharmacology:N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea serves as a valuable tool for investigating the pharmacological properties of CB1 receptors and characterizing the complexities of allosteric modulation. [] Studies using this compound contribute to a better understanding of ligand-receptor interactions and the potential for developing novel therapeutics targeting CB1. []
- Neuronal Excitability Modulation:Research indicates that N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can modulate neuronal excitability in the mammalian CNS, specifically within the cerebellum. [] It has been shown to affect the frequency of miniature inhibitory postsynaptic currents (mIPSCs), highlighting its potential to influence synaptic transmission and neuronal circuit activity. []
- Potential Therapeutic Applications:Although specific therapeutic applications are not extensively explored in the provided papers, the demonstrated effects of N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea on CB1 receptor signaling and neuronal excitability suggest potential avenues for further investigation. It could be investigated for potential therapeutic applications in conditions where CB1 receptor modulation is desired, such as pain management, obesity, and addiction. [, ]
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3